N-(3-nitrophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide
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Overview
Description
N-(3-nitrophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide is a complex organic compound that features a combination of nitrophenyl, quinoxaline, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a diketone.
Introduction of the Nitro Group: The nitrophenyl group is introduced through nitration of an aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonamide Formation: The benzenesulfonamide group is formed by reacting a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of amine or dihydroquinoxaline derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(3-nitrophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide involves interaction with specific molecular targets. The nitrophenyl group may participate in electron transfer reactions, while the quinoxaline core can interact with nucleic acids or proteins. The benzenesulfonamide group may enhance solubility and facilitate binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide
- N-(3-nitrophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide derivatives
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of nitrophenyl, quinoxaline, and benzenesulfonamide groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H18N4O6S |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C22H18N4O6S/c27-21-14-24(20-12-5-4-11-19(20)23-21)22(28)15-25(16-7-6-8-17(13-16)26(29)30)33(31,32)18-9-2-1-3-10-18/h1-13H,14-15H2,(H,23,27) |
InChI Key |
ZHEWLUYNXUSEHP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CN(C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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